3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 4-methyl-4H-1,2,4-triazole ring via a methylene bridge. The triazole moiety is substituted with an ethylthio (-S-CH2CH3) group at the 5-position. This structure combines electron-rich sulfur atoms and nitrogen-containing heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
3-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-3-19-12-15-14-11(16(12)2)8-17-9-6-4-5-7-10(9)20-13(17)18/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFWHTUROHNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the formation of the triazole ring followed by its attachment to the benzothiazole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a 1,2,4-triazole derivative, which is then reacted with a benzothiazole derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant inhibition against various fungal strains, including Candida species. The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Antibacterial Properties
Studies have demonstrated that the compound can inhibit the growth of several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death .
Neurological Applications
Recent research has indicated potential neuroprotective effects of triazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound:
- Case Study on Antifungal Efficacy : A study involving Candida albicans showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls .
- Antibacterial Research : In vitro tests against Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential use as an antibacterial agent .
- Neuroprotective Effects : A study focusing on neuronal cultures exposed to oxidative stress indicated that treatment with the compound led to a reduction in cell death and improved cell viability compared to controls .
Mechanism of Action
The mechanism of action of 3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The triazole and benzothiazole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Key Differences :
- The ethylthio group introduces lipophilicity, which could influence pharmacokinetics (e.g., membrane permeability) compared to polar aryl substituents .
Triazole-Containing Analogues
Compounds like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide share the 4-methyl-4H-1,2,4-triazole motif but lack the benzo[d]thiazol-2(3H)-one core.
Key Comparisons :
- Bioactivity : While the target compound’s activity is uncharacterized, triazole-sulfanyl benzamides are associated with antimicrobial or anticancer properties .
Thiadiazole and Thiazole Derivatives
Compounds such as 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5) feature fused thiazole-triazole systems. The nitro (-NO2) group in this compound contrasts with the ethylthio group in the target compound, introducing strong electron-withdrawing effects that may impact stability and reactivity .
Physicochemical and Spectral Comparisons
- NMR Shifts : The ethylthio group in the target compound would likely produce distinct $ ^1H $-NMR signals (e.g., δ ~2.5–3.0 ppm for SCH2) compared to aryl protons (δ ~7.0–8.5 ppm) in oxadiazole derivatives .
- IR Stretches : The C-S bond in the ethylthio group would exhibit stretches near 600–700 cm$ ^{-1} $, whereas oxadiazole derivatives show C=O stretches near 1700 cm$ ^{-1} $ .
Biological Activity
The compound 3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel derivative in the class of triazole and benzothiazole compounds. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.38 g/mol
- CAS Number : 1185293-14-4
This compound features a triazole ring linked to a benzothiazole moiety, which is significant for its biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazoles and benzothiazoles exhibit notable antimicrobial activities. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3a | S. aureus | 18 |
| 3b | E. coli | 15 |
This data suggests that the compound may possess significant antibacterial properties.
Antifungal Activity
The antifungal potential of related compounds has also been documented. For instance, triazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 3c | C. albicans | 1 |
| 3d | A. niger | 0.5 |
These findings indicate that the compound may also be useful in treating fungal infections.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were approximately 10 μM for MCF-7 and 8 μM for HepG2 .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 8 |
These results suggest that the compound exhibits promising anticancer activity.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and cellular pathways. For example, triazoles are known to interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase, which is crucial for maintaining cell membrane integrity . Similarly, the benzothiazole moiety may contribute to its anticancer effects by modulating pathways involved in apoptosis and cell proliferation.
Case Studies
- Antibacterial Activity : A study conducted on a series of triazole derivatives showed that modifications at the ethylthio position significantly enhanced antibacterial activity against Gram-positive bacteria.
- Antifungal Screening : In another investigation, compounds similar to the one discussed were screened against clinical isolates of Candida, revealing potent antifungal activity with low resistance rates observed in tested strains.
Q & A
Q. Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates and selectivity .
- Temperature/pH control : Maintain 60–80°C for triazole cyclization and pH 7–9 for benzothiazole coupling to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
Q. Basic Research Focus
Q. Advanced Validation :
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to resolve overlapping signals in complex regions .
What conflicting data exist regarding the compound’s biological activity, and how can they be resolved?
Q. Advanced Research Focus
- Contradictions : Some studies report antifungal activity (e.g., against Candida albicans), while others show weak potency .
- Resolution Strategies :
What computational methods are suitable for predicting interactions between this compound and biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal lanosterol 14-α-demethylase (PDB: 3LD6). Focus on triazole and benzothiazole moieties for hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., HEME-Fe coordination) .
How do structural modifications (e.g., substituents on triazole/benzothiazole) impact pharmacological activity?
Q. Advanced Research Focus
- SAR Insights :
- Experimental Testing : Synthesize analogs with bulkier substituents (e.g., propylthio) and compare IC₅₀ values in enzyme assays .
What are the stability challenges for this compound under varying pH and temperature conditions?
Q. Basic Research Focus
- Degradation Pathways :
- Stabilization Methods :
- Store at 4°C in anhydrous DMSO or ethanol.
- Use buffered solutions (pH 7.4) for in vitro assays .
How can researchers address low solubility in aqueous media for in vivo studies?
Q. Advanced Research Focus
- Formulation Strategies :
What analytical techniques are recommended for purity assessment?
Q. Basic Research Focus
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
How can crystallography (XRD) resolve ambiguities in molecular geometry?
Q. Advanced Research Focus
- SHELX Refinement : Solve crystal structures using SHELXL for high-resolution data (<1.0 Å). Key parameters:
What in silico tools predict ADMET properties for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
